- Synthesis of reversible PAD4 inhibitors via copper-catalyzed C-H arylation of benzimidazoleScience China: Chemistry, 2019, 62(5), 592-596,
Cas no 95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate)

95798-23-5 structure
Produktname:Benzyl 4-hydroxypiperidine-1-carboxylate
Benzyl 4-hydroxypiperidine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzyl 4-hydroxypiperidine-1-carboxylate
- Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- N-Benzyloxycarbonyl-4-Hydroxypiperidine
- N-CBZ-4-HYDROXY-1-PIPERIDINE
- 1-(Benzyloxycarbonyl)-4-piperidinol
- 1-Benzyloxycarbonyl-4-hydroxypiperidine
- 1-Benzyloxycarbonyl-4-piperidinol
- 1-Carbobenzoxy-4-hydroxypiperidine
- 1-Carbobenzoxy-4-piperidinol
- 1-Cbz-4-hydroxypiperidine
- 1-Cbz-4-piperidinol
- 4-Hydroxy-1-piperidinecarboxylic Acid Benzyl Ester
- 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester
- (phenylmethyl) 4-oxidanylpiperidine-1-carboxylate
- phenylmethyl 4-hydroxypiperidinecarboxylate
- 4-hydroxy-N-CBZ-piperidine
- 1-N-
- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine
- 4-Hydroxy-1-(benzyloxycarbonyl)piperidine
- 4-Hydroxypiperidine-1-carboxylic acid benzyl ester
- N-(Benzyloxycarbonyl)-4-hydroxypiperidine
- N-(Benzyloxycarbonyl)piperidin-4-ol
- N-Cbz-piperidin-4-ol
- Phenylmethyl 4-hydroxy-1-piperidinecarboxylate
- benzyl 4hydroxy-1-piperidinecarboxylate
- 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- MB02152
- N-benzyloxycarbonyl piperidin-4-ol
- N-CBZ-4-HYDROXYPIPERIDINE
- SY010998
- EN300-69989
- benzyl 4-hydroxypiperidine-2-carboxylate
- 1-(Benzyloxycarbonyl)piperidin-4-ol
- AB6216
- J-519809
- 1-carbobenzyloxypiperidin-4-ol
- JKIUUDJOCYHIGY-UHFFFAOYSA-N
- Z352927960
- N-benzyloxycarbonyl-4-hydroxy-piperidine
- benzyl 4-hydroxy-1-piperidine carboxylate
- 1-(Carbobenzyloxy)piperidin-4-ol
- SCHEMBL77639
- CS-W008246
- PS-6154
- N-benzyloxycarbonyl 4-hydroxypiperidine
- Benzyl 4-hydroxy-1-piperidinecarboxylate, 97%
- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine; 1-(Benzyloxycarbonyl)-4-piperidinol;
- BCP12930
- C13H17NO3
- phenylmethyl 4-hydroxy-1-piperidine carboxylate
- B0G
- MFCD01863722
- DTXSID60383265
- B4869
- AC-16354
- AKOS009157555
- 1-benzyloxycarbonylpiperidine-4-ol
- 4-hydroxy-N-(benzyloxycarbonyl)piperidine
- 95798-23-5
-
- MDL: MFCD01863722
- Inchi: 1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
- InChI-Schlüssel: JKIUUDJOCYHIGY-UHFFFAOYSA-N
- Lächelt: O=C(N1CCC(O)CC1)OCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 235.120843g/mol
- Oberflächenladung: 0
- XLogP3: 1.5
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Anzahl drehbarer Bindungen: 3
- Monoisotopenmasse: 235.120843g/mol
- Monoisotopenmasse: 235.120843g/mol
- Topologische Polaroberfläche: 49.8Ų
- Schwere Atomanzahl: 17
- Komplexität: 243
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Tautomerzahl: nichts
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: flüssig
- Dichte: 1.554 g/mL at 25 °C(lit.)
- Siedepunkt: 167 °C/0.2 mmHg(lit.)
- Flammpunkt: Fahrenheit: 230° f
Celsius: 110° c - Brechungsindex: n20/D 1.543(lit.)
- PSA: 49.77000
- LogP: 1.71780
Benzyl 4-hydroxypiperidine-1-carboxylate Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36-S37/39
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
Benzyl 4-hydroxypiperidine-1-carboxylate Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
Benzyl 4-hydroxypiperidine-1-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-5g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 98% | 5g |
¥46 | 2023-02-17 | |
Enamine | EN300-69989-0.25g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-69989-2.5g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 2.5g |
$25.0 | 2025-03-21 | |
Enamine | EN300-69989-100.0g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 100.0g |
$314.0 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4869-25G |
Benzyl 4-Hydroxy-1-piperidinecarboxylate |
95798-23-5 | >98.0%(GC) | 25g |
¥190.00 | 2024-04-15 | |
Enamine | EN300-69989-5.0g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 5.0g |
$32.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB713-100g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 97% | 100g |
1240.0CNY | 2021-08-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-100g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 98% | 100g |
¥282.00 | 2024-04-23 | |
Ambeed | A173100-1g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 97% | 1g |
$6.0 | 2025-02-26 | |
Chemenu | CM115938-100g |
1-Cbz-4-hydroxypiperidine |
95798-23-5 | 95%+ | 100g |
$56 | 2024-07-18 |
Benzyl 4-hydroxypiperidine-1-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 2 h, rt
1.2 rt; 8 h, rt
1.2 rt; 8 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt
1.2 Solvents: Dichloromethane , Water
1.2 Solvents: Dichloromethane , Water
Referenz
- Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidinesHeterocycles, 2009, 77(1), 417-432,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Methanol ; 1 h, 0 °C; 2 h, 0 °C → rt
Referenz
- Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transferNature Communications, 2022, 13(1),,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
- Preparation of heterocyclic tris carbamic acid esters as inhibitors of acyl-coenzyme A:cholesterol transferase and/or cholesterol ester hydrolase., European Patent Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
Referenz
- Conjugated chemical inducers of degradation and methods of use, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
Referenz
- Novel sulfonamidocarboxamide compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 40 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Referenz
- Oxidation of Secondary Methyl Ethers to KetonesJournal of Organic Chemistry, 2017, 82(13), 6671-6679,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt
Referenz
- Preparation of heterocyclic peptide derivatives as growth hormone secretagogues, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate , Water ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Cobalt-Catalyzed Chemoselective Isomerization of 2-Substituted Allyl Ethers Induced by Hydrogen Atom TransferAsian Journal of Organic Chemistry, 2022, 11(11),,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C
1.2 Reagents: Acetic acid ; pH 6.5 - 7
1.2 Reagents: Acetic acid ; pH 6.5 - 7
Referenz
- 2,4-Thiazolidinedione derivatives as antidiabetic compounds having hypolipidemic, antihypertensive properties and their preparation and use for the treatment of diseases, India, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl CompoundsAngewandte Chemie, 2014, 53(12), 3236-3240,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 5 h, 0 °C
Referenz
- Preparation of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; cooled; 30 min, rt
Referenz
- Preparation of fused bicyclic compounds, in particular 1-oxo-1,3-dihydroisoindole derivatives, as fibrinogen receptor antagonists and their use for treating thrombotic and other diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: 1-Chloroethyl chloroformate Solvents: Methanol ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanolTetrahedron, 2005, 61(52), 12227-12237,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Treatment of congestive heart failure with growth hormone secretagogues, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Preparation of tetrahydronaphthyridine and hexahydropyridonaphthyridine derivatives as histamine H3 receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 4.5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanolSynlett, 2005, (10), 1527-1530,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Referenz
- Oligospiroketals as novel molecular rodsChemistry - A European Journal, 2007, 13(17), 4859-4872,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, rt
Referenz
- Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeationBioorganic Chemistry, 2002, 30(4), 285-301,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → 25 °C; 12 h, 25 °C
Referenz
- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Benzyl 4-hydroxypiperidine-1-carboxylate Raw materials
- Piperidin-4-ol
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
- 1-Piperidinecarboxylic acid, 4-(acetyloxy)-, phenylmethyl ester
- Phenylmethyl 4-[(2-methyl-1-propen-1-yl)oxy]-1-piperidinecarboxylate
Benzyl 4-hydroxypiperidine-1-carboxylate Preparation Products
Benzyl 4-hydroxypiperidine-1-carboxylate Verwandte Literatur
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95798-23-5)Benzyl 4-hydroxypiperidine-1-carboxylate

Reinheit:99%
Menge:500g
Preis ($):175.0